1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Coupling with the Methoxyphenyl Group: The final step involves coupling the piperidine derivative with 2-methoxybenzylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-ethylphenyl)methyl]piperidine-4-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-20-5-3-2-4-18(20)14-23-21(25)17-10-12-24(13-11-17)29(26,27)15-16-6-8-19(22)9-7-16/h2-9,17H,10-15H2,1H3,(H,23,25) |
InChI Key |
SCNPQVVMOWNWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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